

# Foundational Analysis: Molecular Formula and Unsaturation

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## Compound of Interest

Compound Name: **6-bromo-2,3-dihydro-1H-inden-1-ol**

Cat. No.: **B1272272**

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Before delving into advanced spectroscopic methods, the elemental composition and degree of unsaturation provide the initial framework for the molecular structure. For **6-bromo-2,3-dihydro-1H-inden-1-ol**, the molecular formula is  $C_9H_9BrO$ <sup>[1]</sup>.

High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the molecular formula.

## Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: An ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer is employed.
- Analysis: The instrument is calibrated, and the sample is introduced. The exact mass of the molecular ion is measured.
- Data Interpretation: The measured mass is compared to the theoretical mass calculated for the proposed formula ( $C_9H_9BrO$ ). The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak ( $M^+$  and  $M+2$  peaks of approximately equal intensity).

Table 1: Predicted HRMS Data for C<sub>9</sub>H<sub>9</sub>BrO

Ion	Calculated m/z ([M+H] <sup>+</sup> )	Isotope
C <sub>9</sub> H <sub>10</sub> <sup>79</sup> BrO <sup>+</sup>	212.9918	<sup>79</sup> Br
C <sub>9</sub> H <sub>10</sub> <sup>81</sup> BrO <sup>+</sup>	214.9898	<sup>81</sup> Br

The degree of unsaturation (DoU) is calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2)  
For C<sub>9</sub>H<sub>9</sub>BrO: DoU = 9 + 1 - (9/2) - (1/2) + 0 = 5 A DoU of 5 suggests the presence of a benzene ring (DoU = 4) and an additional ring or double bond (DoU = 1), which is consistent with the indanol scaffold.

## Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC) experiments provides a complete picture of the carbon-hydrogen framework.

### <sup>1</sup>H NMR Spectroscopy: Proton Environment and Connectivity

<sup>1</sup>H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

### Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition: A standard one-pulse experiment is performed.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00

ppm.

Table 2: Predicted  $^1\text{H}$  NMR Data for **6-bromo-2,3-dihydro-1H-inden-1-ol** (in  $\text{CDCl}_3$ )

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H-1	~5.2	t	1H	~6.0
H-2	~2.0-2.2	m	1H	-
H-2'	~2.5-2.7	m	1H	-
H-3	~2.8-3.0	m	1H	-
H-3'	~3.1-3.3	m	1H	-
H-4	~7.3	d	1H	~8.0
H-5	~7.2	dd	1H	~8.0, 1.5
H-7	~7.4	d	1H	~1.5
OH	Variable	br s	1H	-

- **Aromatic Region:** The three aromatic protons are expected to appear as a doublet, a doublet of doublets, and a singlet (or a narrow doublet), consistent with a 1,2,4-trisubstituted benzene ring.
- **Aliphatic Region:** The benzylic proton (H-1) adjacent to the hydroxyl group will be shifted downfield. The protons on the five-membered ring (H-2, H-2', H-3, H-3') will appear as complex multiplets due to geminal and vicinal coupling.

## $^{13}\text{C}$ NMR Spectroscopy: The Carbon Skeleton

$^{13}\text{C}$  NMR spectroscopy provides information about the number of non-equivalent carbon atoms in the molecule.

## Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: Same as for  $^1\text{H}$  NMR.
- Instrumentation: A high-field NMR spectrometer with a carbon probe.
- Data Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.
- Data Processing: Similar to  $^1\text{H}$  NMR.

Table 3: Predicted  $^{13}\text{C}$  NMR Data for **6-bromo-2,3-dihydro-1H-inden-1-ol**

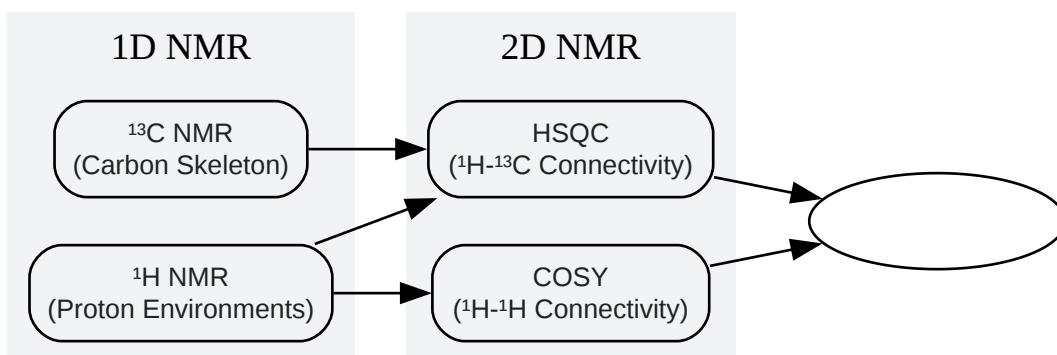
Carbon	Predicted Chemical Shift (ppm)
C-1	~75
C-2	~30
C-3	~35
C-3a	~140
C-4	~125
C-5	~128
C-6	~120
C-7	~123
C-7a	~145

- The carbon bearing the hydroxyl group (C-1) is expected to be in the range of 70-80 ppm.
- The aliphatic carbons (C-2, C-3) will appear in the upfield region.
- The aromatic carbons will appear in the downfield region, with the carbon attached to the bromine (C-6) showing a characteristic shift.

## 2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments, such as COSY and HSQC, are essential for unambiguously assigning the  $^1\text{H}$  and  $^{13}\text{C}$  signals and confirming the connectivity of the molecule.[2][3][4]

- COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It is invaluable for tracing out the spin systems in the molecule, for example, confirming the connectivity between H-1, H-2, and H-3 in the five-membered ring.[3]
- HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It allows for the direct assignment of each proton signal to its corresponding carbon signal.[3]



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NMR Elucidation Workflow

## Identifying Functional Groups: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

## Experimental Protocol: FTIR Spectroscopy

- Sample Preparation: The sample can be analyzed as a solid (using an ATR attachment) or as a KBr pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

- Data Acquisition: The IR spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

Table 4: Predicted IR Absorption Bands for **6-bromo-2,3-dihydro-1H-inden-1-ol**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3300	Broad, Strong	O-H stretch (alcohol)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1600, 1480	Medium	Aromatic C=C stretch
~1050	Strong	C-O stretch (secondary alcohol)
~800-850	Strong	C-H out-of-plane bending (aromatic)
~600-500	Medium	C-Br stretch

The presence of a broad absorption band around 3300  $\text{cm}^{-1}$  is a clear indication of the hydroxyl group.<sup>[5][6][7]</sup> The C-Br stretch is typically weak and appears in the fingerprint region.

## Confirmation of Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.<sup>[8]</sup>

## Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

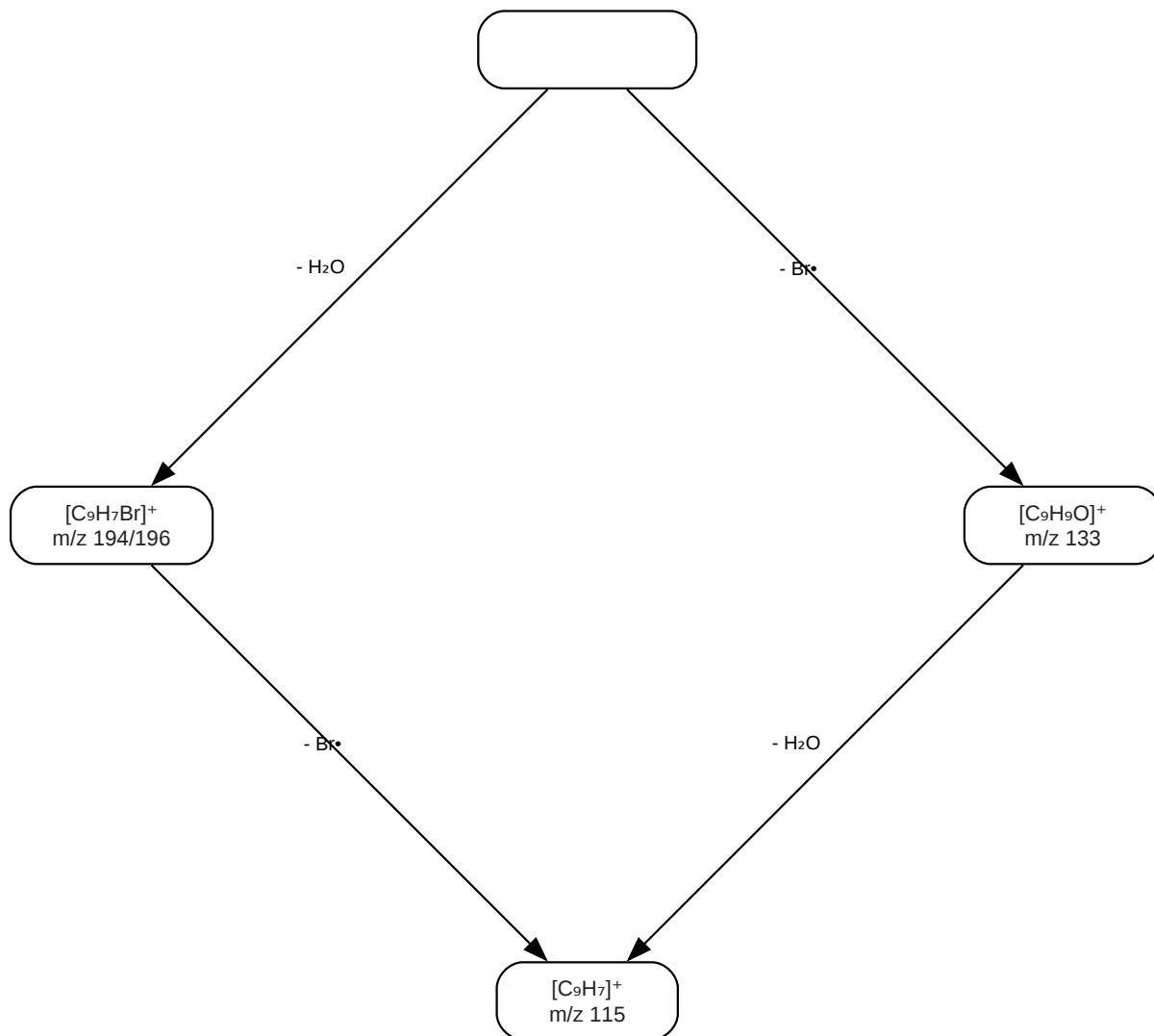
- Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Table 5: Predicted Key Fragments in the EI Mass Spectrum of **6-bromo-2,3-dihydro-1H-inden-1-ol**

m/z	Ion Structure	Comments
212/214	$[\text{C}_9\text{H}_9\text{BrO}]^+$	Molecular ion ( $\text{M}^+$ ), characteristic 1:1 bromine isotope pattern.[9][10]
194/196	$[\text{C}_9\text{H}_7\text{Br}]^+$	Loss of $\text{H}_2\text{O}$ from the molecular ion.
133	$[\text{C}_9\text{H}_9\text{O}]^+$	Loss of Br radical.
115	$[\text{C}_9\text{H}_7]^+$	Loss of $\text{H}_2\text{O}$ and Br.

The most telling feature in the mass spectrum will be the pair of peaks for the molecular ion at m/z 212 and 214, with nearly equal intensity, which is the definitive signature of a monobrominated compound.[9][10]



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Predicted MS Fragmentation

## Definitive 3D Structure: X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including stereochemistry.

## Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent from a concentrated solution of the compound.
- Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
- Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

A successful crystal structure determination would provide precise bond lengths, bond angles, and the conformation of the five-membered ring, leaving no doubt as to the identity of the molecule.

## Conclusion

The structure elucidation of **6-bromo-2,3-dihydro-1H-inden-1-ol** is a systematic process that relies on the convergence of data from multiple analytical techniques. Mass spectrometry and elemental analysis establish the molecular formula. NMR spectroscopy, through a combination of 1D and 2D experiments, reveals the intricate carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups. Finally, X-ray crystallography can provide the definitive three-dimensional structure. By integrating the information from each of these powerful techniques, a complete and confident structural assignment can be achieved.

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